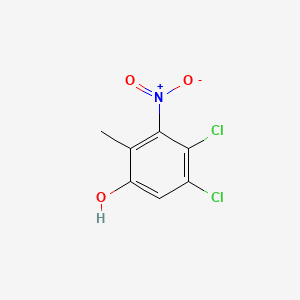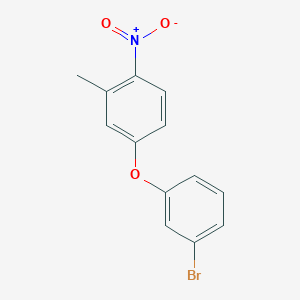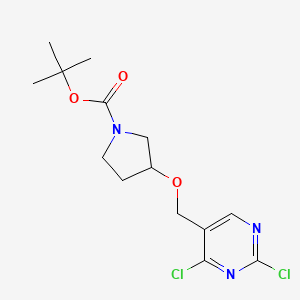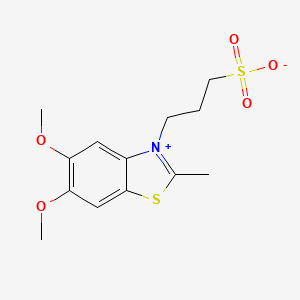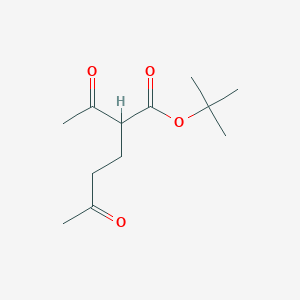![molecular formula C23H36O4 B13976827 Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)
Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester is an organic compound with the molecular formula C22H34O4. It is a white crystalline solid that is stable at room temperature and can be dissolved in some organic solvents such as chloroform, dichloromethane, and ethyl acetate . This compound is commonly used as an intermediate in organic synthesis, particularly in the synthesis of drugs, pesticides, and functional molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester typically involves the esterification of 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid.
Reduction: 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it may act as a substrate for enzymes, leading to the formation of various metabolites. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Pentenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-, methyl ester .
- Benzeneundecanoic acid, 4-[(1,1-dimethylethoxy)carbonyl] .
Uniqueness
4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C23H36O4 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(11-methoxy-11-oxoundecyl)benzoate |
InChI |
InChI=1S/C23H36O4/c1-23(2,3)27-22(25)20-17-15-19(16-18-20)13-11-9-7-5-6-8-10-12-14-21(24)26-4/h15-18H,5-14H2,1-4H3 |
Clave InChI |
PZNFBLINFISYQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)

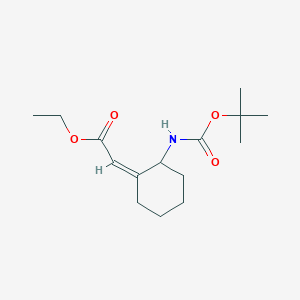
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)

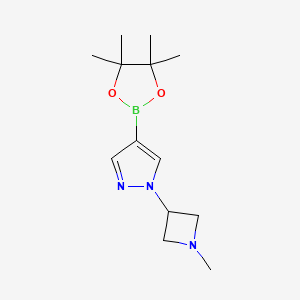
![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
